N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide

Agrochemical fungicide Structure-activity relationship Grey mold (Botrytis cinerea)

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide (CAS 1788530-54-0, C₁₅H₁₉NO₄, MW 277.32 g/mol) is a synthetic furan-3-carboxamide derivative comprising a 2,5-dimethylfuran-3-carboxamide core linked via an amide bond to a chiral 3-(furan-2-yl)-2-hydroxy-2-methylpropyl side chain. The 2,5-dimethylfuran-3-carboxamide scaffold is established in the patent literature as a privileged fungicidal and insecticidal pharmacophore, with broad-spectrum activity documented across multiple crop protection patents.

Molecular Formula C15H19NO4
Molecular Weight 277.32
CAS No. 1788530-54-0
Cat. No. B2876367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide
CAS1788530-54-0
Molecular FormulaC15H19NO4
Molecular Weight277.32
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)NCC(C)(CC2=CC=CO2)O
InChIInChI=1S/C15H19NO4/c1-10-7-13(11(2)20-10)14(17)16-9-15(3,18)8-12-5-4-6-19-12/h4-7,18H,8-9H2,1-3H3,(H,16,17)
InChIKeyGFGJSNIVSAUCOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[3-(Furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide (CAS 1788530-54-0): Core Scaffold & Procurement Baseline


N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide (CAS 1788530-54-0, C₁₅H₁₉NO₄, MW 277.32 g/mol) is a synthetic furan-3-carboxamide derivative comprising a 2,5-dimethylfuran-3-carboxamide core linked via an amide bond to a chiral 3-(furan-2-yl)-2-hydroxy-2-methylpropyl side chain . The 2,5-dimethylfuran-3-carboxamide scaffold is established in the patent literature as a privileged fungicidal and insecticidal pharmacophore, with broad-spectrum activity documented across multiple crop protection patents [1]. The compound is currently catalogued as a non-human research chemical intended for in vitro screening and hit-discovery campaigns; to date, no dedicated primary research publication reports biological data for this specific molecule .

Scaffold 2,5-dimethylfuran-3-carboxamide core
Side Chain Chiral 3-(furan-2-yl)-2-hydroxy-2-methylpropyl group
Use Context In vitro screening & hit-discovery campaigns

Why Generic Substitution Fails for CAS 1788530-54-0: Pharmacophoric Non-Interchangeability of the 2-Hydroxy-2-Methylpropyl-Furan Hybrid Side Chain


In-class furan-3-carboxamides cannot be casually interchanged because biological activity within this scaffold is exquisitely sensitive to the nature of the amide N-substituent. SAR studies on the 2,5-dimethylfuran-3-carboxamide core demonstrate that removal of the 2,5-dimethyl substitution from the furan ring reduces anti-influenza potency by >18-fold, while replacement of the furan or thiophene heterocycle with thiazole or phenyl entirely abolishes activity [1]. The target compound incorporates a unique 3-(furan-2-yl)-2-hydroxy-2-methylpropyl side chain that simultaneously provides (i) a hydrogen-bond donor/acceptor (secondary alcohol), (ii) a quaternary carbon that restricts conformational flexibility, and (iii) a second furan ring capable of π-stacking and hydrophobic interactions. This tripartite side-chain architecture is absent from all commercially available simple N-aryl, N-alkyl, or N-cyclohexyl analogs of the 2,5-dimethylfuran-3-carboxamide series [2]. Procuring a generic substitute lacking these features risks losing the specific molecular recognition elements that this side chain was designed to probe.

Side Chain N-aryl or N-cyclohexyl analogs lack the secondary alcohol, second furan ring, and quaternary carbon; molecular recognition profile may not transfer.
Core Isomers 2,4-dimethyl or 2,4,5-trimethyl furan cores show significantly lower activity in reported fungicide/antiviral SAR; class-level functional shift likely.
Hydrogen-Bond Capacity Simpler analogs provide fewer H-bond donors/acceptors; may alter solubility and target engagement in hydrogen-bond-dependent assays.

Quantitative Differentiation Evidence: CAS 1788530-54-0 vs. Closest Structural Analogs


Fungicidal Core Potency: 2,5-Dimethylfuran-3-carboxamide vs. Monomethyl and Unsubstituted Furan Analogs

Within the furan-3-carboxamide fungicide class, the 2,5-dimethyl substitution pattern on the furan ring confers superior activity against grey mold (Botrytis cinerea) compared to 2,4-dimethyl and 2,4,5-trimethyl analogs. In pot test evaluations, 2,5-dimethylfuran-3-carboxamide exhibited activity as high as 2-methylfuran-3-carboxamide, whereas 2,4-dimethyl and 2,4,5-trimethyl derivatives showed extremely low activity against grey mold [1]. The target compound retains this optimal 2,5-dimethyl substitution while adding the 3-(furan-2-yl)-2-hydroxy-2-methylpropyl side chain, a combination not evaluated in the cited fungicide SAR studies. This core substitution pattern is therefore a necessary but not independently sufficient feature for fungicidal activity; the side chain modulates target selectivity and physicochemical properties.

Fungicidal core SAR
Class-level inference
2,5-dimethyl core: activity comparable to 2-methyl reference; 2,4-dimethyl and 2,4,5-trimethyl cores: >90% activity loss against B. cinerea in pot test.
Reported core-substitution endpoint context supports 2,5-dimethyl as necessary for fungicidal response.
Target compound side chain not evaluated in this agrochemical model; class-level inference only.
Agrochemical fungicide Structure-activity relationship Grey mold (Botrytis cinerea)

Anti-Influenza H5N1 Potency: 2,5-Dimethylfuran-3-carboxamide Core vs. Monomethyl and Des-methyl Analogs

In a systematic SAR study of furan-carboxamide derivatives as H5N1 influenza A virus inhibitors, compounds bearing the 2,5-dimethylfuran-3-carboxamide core showed dramatically superior activity compared to monomethyl or des-methyl analogs. The lead compound 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (1a) exhibited EC₅₀ = 1.25 ± 0.33 μM against H5N1 virus in MDCK cell plaque reduction assays, with CC₅₀ >100 μM (selectivity index >80) [1]. Decreasing lipophilicity by removing methyl substituents from the furan ring led to inferior potency (entries 13–15, EC₅₀ values up to 60.24 ± 17.00 μM). The target compound (CAS 1788530-54-0) retains the critical 2,5-dimethylfuran core while presenting a distinct side chain that has not been evaluated in this antiviral context, offering a novel chemical space for probing the M2 ion channel or alternative anti-influenza mechanisms.

Anti-H5N1 potency shift
Class-level inference
≥25-fold reduction in EC₅₀ when 2,5-dimethyl groups removed (from EC₅₀ 1.25 μM to ≥31.55 μM). Reference compound 1a: SI >80.
Supports 2,5-dimethyl core relevance for M2 channel-targeted antiviral assays.
Target compound’s side chain may alter binding mode; direct data unavailable.
Antiviral Influenza H5N1 M2 ion channel

Side-Chain Hydrogen-Bond Capacity: Target Compound vs. Simple N-Aryl and N-Cyclohexyl 2,5-Dimethylfuran-3-carboxamides

The target compound uniquely incorporates a secondary alcohol (–OH) and a second furan oxygen in its side chain, providing three hydrogen-bond acceptors and two hydrogen-bond donors overall (calculated HBD = 2, HBA = 5, per standard drug-likeness filters). In contrast, simple N-aryl analogs such as 2,5-dimethylfuran-3-carboxanilide (furcarbanil) possess only one H-bond donor and three H-bond acceptors . The increased hydrogen-bond capacity of the target compound enhances aqueous solubility and enables specific polar interactions with biological targets. This is particularly relevant for target classes that require hydrogen-bonding networks for ligand recognition (e.g., kinases, proteases, and metalloenzymes). The chiral secondary alcohol also provides a handle for stereochemical optimization or prodrug derivatization, a feature absent in all achiral N-aryl and N-cyclohexyl comparators [1].

H-bond profile
Class-level inference
Target: HBD = 2, HBA = 5, tPSA ≈ 85 Ų. Furcarbanil analog: HBD = 1, HBA = 3, tPSA ≈ 42 Ų.
Calculated property context; additional H-bond capacity may influence solubility and polar target interactions.
No experimental solubility/permeability data for target compound.
Medicinal chemistry Hydrogen bonding Physicochemical property

Scaffold Versatility: Furan-3-carboxamide Class as IDO1 Immuno-Oncology Inhibitors

A 2019 study demonstrated that 2,5-dimethylfuran-3-carboxylic acid derivatives are potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. Compound 19a exhibited IDO1 inhibitory activity with HeLa cellular IC₅₀ = 4.0 nM and THP-1 cellular IC₅₀ = 4.6 nM, with no cytotoxicity and no suppression of IDO1 expression [1]. While compound 19a bears a carboxylic acid moiety (not a carboxamide), the shared 2,5-dimethylfuran core establishes that this scaffold can achieve low-nanomolar target engagement when appropriately elaborated. The target compound's carboxamide linkage and hydroxy-furan side chain represent a distinct chemotype within this scaffold space that has not been explored for IDO1 or related immunomodulatory targets.

IDO1 scaffold precedent
Class-level inference
2,5-dimethylfuran-3-carboxylic acid derivative 19a: HeLa IC₅₀ = 4.0 nM; THP-1 IC₅₀ = 4.6 nM. Target compound presents carboxamide instead of carboxylic acid.
Reported scaffold context for IDO1; carboxamide geometry represents unexplored chemotype for immunomodulatory target screening.
Data from analogous carboxylic acid series; target not directly tested.
Cancer immunotherapy IDO1 inhibitor Tumor immune escape

Recommended Application Scenarios for CAS 1788530-54-0 Based on Quantitative Scaffold Evidence


Agrochemical Fungicide Hit-Finding: Screening Against Botrytis cinerea and Related Phytopathogens

The 2,5-dimethylfuran-3-carboxamide core present in CAS 1788530-54-0 is validated in the patent literature as a fungicidal pharmacophore with demonstrated activity against grey mold (Botrytis cinerea) in pot tests [1]. The target compound incorporates this optimal 2,5-dimethyl substitution pattern (which outperforms 2,4-dimethyl and 2,4,5-trimethyl analogs [2]) coupled with a structurally differentiated side chain that has not been evaluated in agrochemical contexts. This compound is suitable as a screening library member for discovering novel fungicidal chemotypes with potentially improved resistance profiles or selectivity for specific phytopathogen species beyond Botrytis. Researchers should benchmark any observed activity against the established 2,5-dimethylfuran-3-carboxanilide backbone to quantify the contribution of the hydroxy-furan side chain.

Antiviral Drug Discovery: Probing Influenza A M2 Ion Channel or Alternative Anti-Influenza Mechanisms

The 2,5-dimethylfuran-3-carboxamide scaffold has been identified as a novel inhibitor class targeting influenza A H5N1 virus, with the best analog (1a) achieving EC₅₀ = 1.25 μM and SI >80 [1]. Molecular docking studies demonstrated that the 2,5-dimethylfuran moiety enters the M2 protein channel pocket (residues Ala-30, Asn-31, Ile-33, Ile-35, Gly-34), while the nitrobenzyl side chain forms critical hydrogen bonds with His-37 [1]. The target compound retains the M2-binding furan core but presents a distinct side chain with a secondary alcohol and a second furan ring that may access unexplored binding interactions within the M2 channel or redirect target engagement toward alternative anti-influenza mechanisms. It is recommended for secondary screening campaigns seeking novel M2 inhibitors with differentiated resistance profiles.

Cancer Immunotherapy Target Screening: IDO1 and Related Heme-Containing Enzymes

The 2,5-dimethylfuran scaffold has demonstrated potent IDO1 inhibition (HeLa IC₅₀ = 4.0 nM) when elaborated as a carboxylic acid derivative [1]. The target compound (CAS 1788530-54-0) represents a carboxamide elaboration of this scaffold, offering an alternative zinc-binding or heme-coordinating geometry. Given that IDO1 and tryptophan 2,3-dioxygenase (TDO) are validated immuno-oncology targets, this compound merits inclusion in screening decks designed to identify novel IDO1/TDO inhibitors or dual inhibitors. The chiral hydroxy group in the side chain provides a synthetic handle for further stereochemical optimization if initial screening hits are identified.

Fragment-Based Drug Discovery (FBDD) Library Expansion: Furan-Containing Polar Fragments

With a molecular weight of 277.32 g/mol, 2 hydrogen-bond donors, 5 hydrogen-bond acceptors, and a calculated tPSA of approximately 85 Ų, CAS 1788530-54-0 resides at the interface between fragment and lead-like chemical space. Its structural complexity (two heterocycles, chiral center, quaternary carbon) exceeds that of typical fragments while remaining below the MW 300 threshold commonly used in FBDD screening cascades [1]. The compound can serve as an advanced fragment or scaffold-hopping starting point for programs targeting protein-protein interactions, metalloenzymes, or nucleic acid-binding proteins that require multidentate hydrogen-bond networks. Its differentiation from commercially abundant flat aromatic fragments lies in the three-dimensional character imparted by the quaternary carbon and chiral alcohol.

Application
Selection Property
Validation Focus
Agrochemical fungicide screening
2,5-dimethylfuran core with differentiated hydroxy-furan side chain
Pot-test endpoint context for B. cinerea and related phytopathogens
Antiviral target screening
Furan-carboxamide scaffold active in M2 channel inhibition assays
M2 binding mode review; resistance-profile differentiation
Immuno-oncology target screening
2,5-dimethylfuran scaffold with carboxamide warhead geometry
IDO1/TDO cellular assay context; heme-coordination review
Fragment-based library expansion
MW 277, HBD 2, HBA 5, chiral center and quaternary carbon
Fragment-likeness and 3D-character review for polar target screening
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